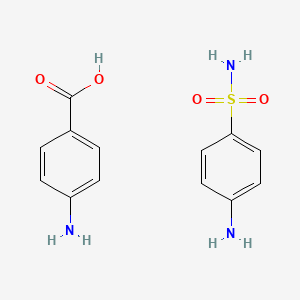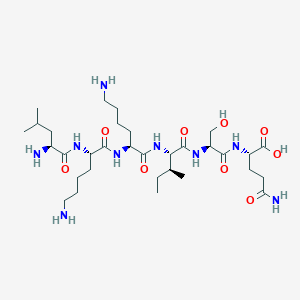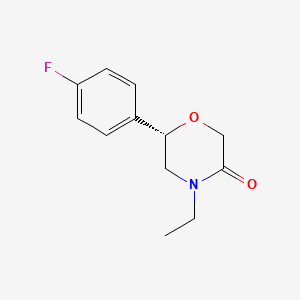![molecular formula C7H9NO2S B14180793 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione CAS No. 922723-93-1](/img/structure/B14180793.png)
1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C8H11NO2S It is known for its unique structure, which includes a pyrrolidine-2,5-dione core with a prop-2-en-1-ylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with prop-2-en-1-ylsulfanyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, leading to antiproliferative effects on cancer cells.
Comparaison Avec Des Composés Similaires
1-[(4-Methylphenyl)sulfanyl]pyrrolidine-2,5-dione: Similar structure but with a 4-methylphenyl group instead of a prop-2-en-1-yl group.
1-[(2-Sulfanylethyl)pyrrolidine-2,5-dione: Similar structure but with a 2-sulfanylethyl group instead of a prop-2-en-1-yl group.
Uniqueness: 1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and biological activity are desired.
Propriétés
Numéro CAS |
922723-93-1 |
|---|---|
Formule moléculaire |
C7H9NO2S |
Poids moléculaire |
171.22 g/mol |
Nom IUPAC |
1-prop-2-enylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H9NO2S/c1-2-5-11-8-6(9)3-4-7(8)10/h2H,1,3-5H2 |
Clé InChI |
PETKKBXSGFFOMO-UHFFFAOYSA-N |
SMILES canonique |
C=CCSN1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)
methanone](/img/structure/B14180722.png)


![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)

![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
